N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester is a synthetic compound with the molecular formula C22H37NO6 and a molecular weight of 411.532 . It is used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester involves several steps, including the protection of functional groups and the formation of ester bonds. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in the development of pharmaceuticals and as a biochemical marker in clinical studies.
Industry: It is used in the production of high-quality reference materials and proficiency testing
Wirkmechanismus
The mechanism of action of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester can be compared with other similar compounds, such as:
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer: This compound has a similar structure but lacks the methyl ester group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C22H37NO6 |
---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
4-[[(4-methoxycarbonylcyclohexyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H37NO6/c1-22(2,3)29-21(27)23(13-15-5-9-17(10-6-15)19(24)25)14-16-7-11-18(12-8-16)20(26)28-4/h15-18H,5-14H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
ARWLPPHZHWDAPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1CCC(CC1)C(=O)O)CC2CCC(CC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.